

Filastatin: Application Notes and Protocols for In Vitro Antifungal Assays

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Compound of Interest

Compound Name: *Filastatin*

Cat. No.: *B1663349*

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Introduction

Filastatin is a small molecule inhibitor identified for its potent activity against *Candida albicans*, a major fungal pathogen in humans.[1] This compound has been shown to effectively inhibit key virulence traits, including adhesion to host cells and medical devices, the morphological transition from yeast to hyphal form, and biofilm formation.[1][2] Mechanistically, **Filastatin** acts downstream of multiple signaling pathways that regulate morphogenesis, making it a valuable tool for studying fungal pathogenesis and a potential lead for antifungal drug development.[3][4] Unlike conventional antifungals that often lead to resistance by killing the fungal cells, **Filastatin** targets virulence factors, presenting an attractive alternative therapeutic strategy.[5]

Data Presentation: Filastatin Concentration for In Vitro Assays

The effective concentration of **Filastatin** in in vitro assays varies depending on the specific application and the *Candida* species being studied. The following table summarizes recommended concentrations from published studies.

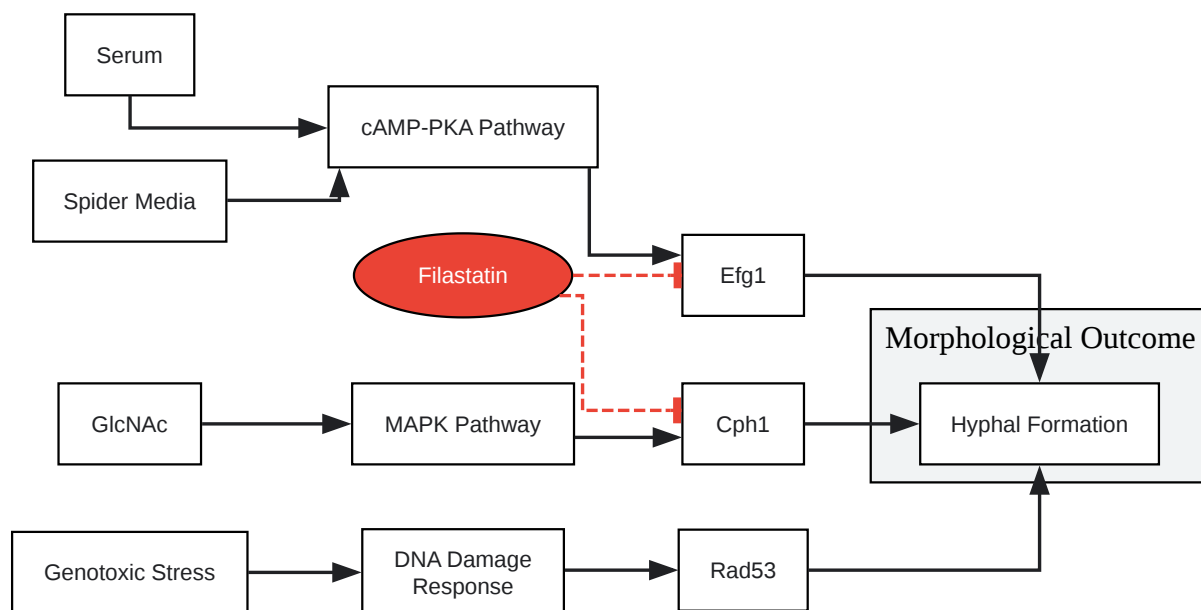
Assay Type	Organism	Concentration	Notes	Reference
Adhesion Inhibition (Polystyrene)	C. albicans SC5314	7.5 μ M - 50 μ M	Significant inhibition observed at concentrations as low as 7.5 μ M. Initial screens often use 50 μ M.	[3]
Adhesion Inhibition (GFP-based)	C. albicans	IC ₅₀ ~ 3 μ M	The half-maximal inhibitory concentration for adhesion.	[3][6]
Adhesion Inhibition (Human A549 cells)	C. albicans SC5314-GFP	25 μ M	Effective at inhibiting adhesion to human epithelial cells without host cell toxicity.	[3]
Adhesion Inhibition (Other Candida species)	C. dubliniensis, C. tropicalis	25 μ M	Effective inhibition observed.	[3]
Adhesion Inhibition (Other Candida species)	C. parapsilosis	50 μ M	Higher concentration needed for effective inhibition.	[3]
Biofilm Formation Inhibition (Silicone Elastomers)	C. albicans SC5314-GFP	50 μ M	Significant reduction in biofilm formation.	[3]

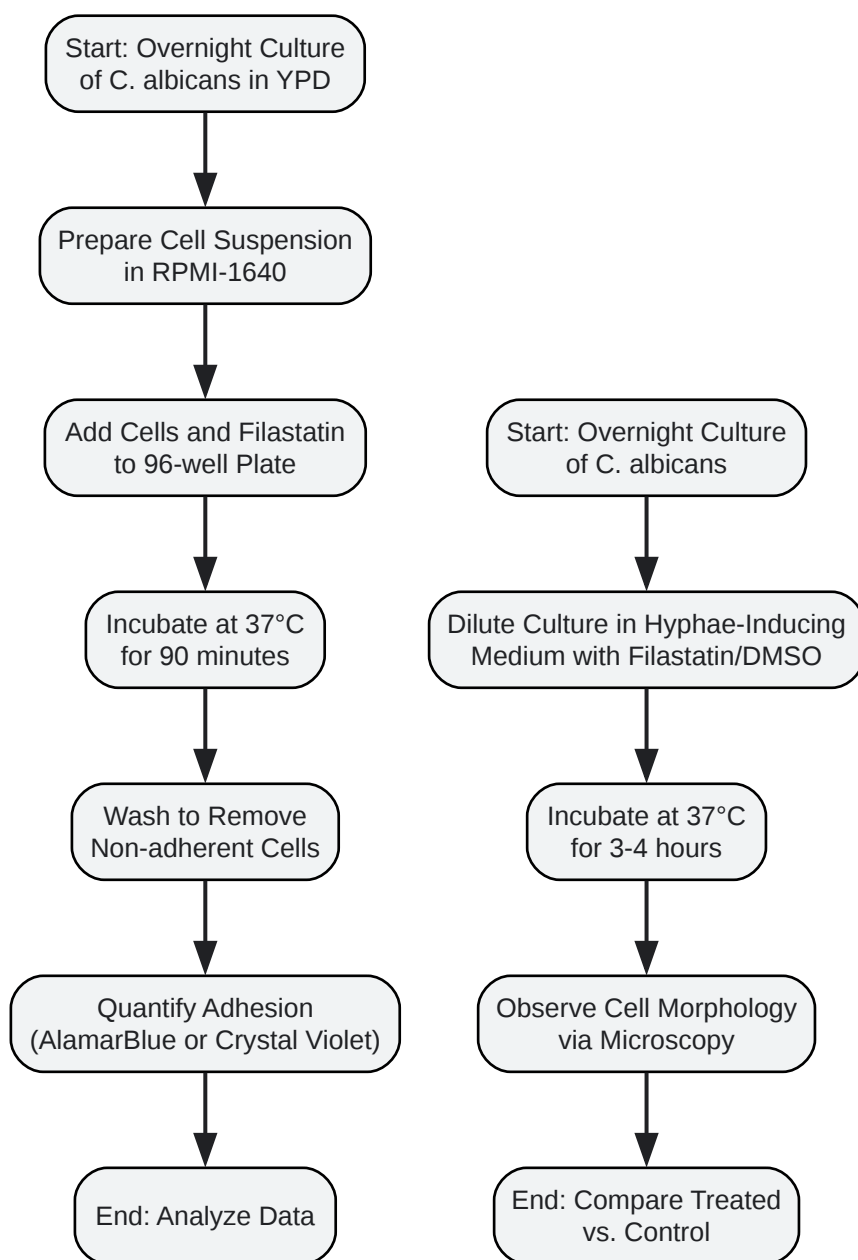
Hyphal Morphogenesis Inhibition	C. albicans SC5314	50 μ M	Inhibits filamentation induced by various signals.	[2] [3]
Adhesion to Bioactive Glass	C. albicans	50 μ M	Continuous exposure is more effective than pre-treatment.	[7]

Note on Solubility: **Filastatin** is soluble in DMSO. A stock solution of 72 mg/mL (200.1 mM) in fresh DMSO can be prepared.[\[6\]](#)

Signaling Pathways

Filastatin exerts its inhibitory effects by acting on signaling pathways that control hyphal morphogenesis in *Candida albicans*. It has been shown to act downstream of key transcription factors Efg1 and Cph1, which are terminal regulators of the cAMP-PKA and MAPK pathways, respectively.[\[4\]](#) **Filastatin** effectively blocks hyphal formation induced by serum, Spider media, and N-acetylglucosamine (GlcNAc).[\[3\]](#)[\[8\]](#) However, it does not inhibit filamentation induced by genotoxic stress, indicating that the cellular machinery for elongation remains functional in the presence of the compound.[\[2\]](#)[\[3\]](#)





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